![molecular formula C8N16O8 B14279562 1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- CAS No. 155438-17-8](/img/structure/B14279562.png)
1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is a complex heterocyclic compound known for its energetic properties. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of nitro groups and azo linkages in its structure contributes to its high energy density and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other energetic materials.
Biology: Studied for its potential use in biological assays due to its unique structural properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-energy materials for explosives and propellants.
Wirkmechanismus
The mechanism of action of 1,2,5-oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves its interaction with molecular targets through its nitro and azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Bis(4-nitrofurazan-3-yl)-furazan-2-oxide (BNFF)
- 3,4-Bis(4-nitrofurazan-3-yl)furazan (BNFF-1)
- 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF-2)
Uniqueness
1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is unique due to its high thermal stability and density, which make it an excellent candidate for high-energy applications. Its structural features, such as the presence of multiple nitro and azo groups, contribute to its distinct reactivity and energetic properties .
Eigenschaften
CAS-Nummer |
155438-17-8 |
---|---|
Molekularformel |
C8N16O8 |
Molekulargewicht |
448.19 g/mol |
IUPAC-Name |
bis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-yl]diazene |
InChI |
InChI=1S/C8N16O8/c25-23(26)7-5(19-31-21-7)13-11-3-1(15-29-17-3)9-10-2-4(18-30-16-2)12-14-6-8(24(27)28)22-32-20-6 |
InChI-Schlüssel |
IVCQFLKNWUTVMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NON=C1N=NC2=NON=C2[N+](=O)[O-])N=NC3=NON=C3N=NC4=NON=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.